2,5-Diethyl-3-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethyl-3-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIREWQSLPRZFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186406 |

Source

|

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a toasted hazelnut, meaty odour |

Source

|

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 14.00 mm Hg |

Source

|

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) |

Source

|

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.944-0.954 |

Source

|

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

32736-91-7 |

Source

|

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32736-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIETHYL-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N079TRL8P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,5-Diethyl-3-methylpyrazine chemical properties and structure

An In-depth Technical Guide to 2,5-Diethyl-3-methylpyrazine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Aroma Compound

2,5-Diethyl-3-methylpyrazine is an organic compound belonging to the pyrazine family, a class of aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of a six-membered ring.[1] These compounds are renowned for their significant contribution to the aroma and flavor profiles of a vast array of cooked and fermented foods. Specifically, 2,5-Diethyl-3-methylpyrazine is a key flavoring agent valued for its distinct nutty, toasted hazelnut, and meaty aroma profile.[2][3] It is found naturally in foods such as coffee, cocoa products, and potatoes.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and applications, offering a critical resource for professionals in food science, flavor chemistry, and related research fields.

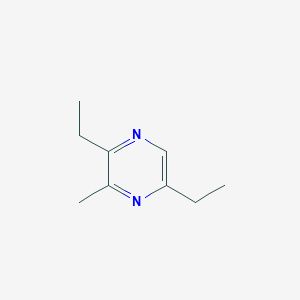

Molecular Structure and Chemical Identity

The specific arrangement of alkyl groups on the pyrazine ring dictates the unique sensory properties of 2,5-Diethyl-3-methylpyrazine. Its structure consists of a central pyrazine ring substituted with two ethyl groups at positions 2 and 5, and a methyl group at position 3.

Key Identifiers:

-

FEMA Number: 3915[3]

-

SMILES: CCC1=CN=C(C(=N1)C)CC[3]

-

InChI: InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3[3][4]

Caption: 2D Chemical Structure of 2,5-Diethyl-3-methylpyrazine.

Physicochemical Properties

The physical and chemical characteristics of 2,5-Diethyl-3-methylpyrazine are fundamental to its application as a flavor and aroma additive, influencing its volatility, solubility, and stability in various food matrices.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [2][3] |

| Odor Description | Toasted hazelnut, meaty | [2][3] |

| Flavor Profile | Hazelnut, burnt, nutty | [2] |

| Boiling Point | 206-207 °C at 760 mm Hg; 95 °C at 14 mm Hg | [2][3] |

| Density | 0.944 to 0.954 g/cm³ at 25 °C | [2][3][6] |

| Refractive Index | 1.4922 to 1.5022 at 20 °C | [2][3] |

| Flash Point | 76.67 °C (170.00 °F) TCC | [2][6] |

| Solubility | Slightly soluble in water; soluble in alcohol, oils, organic solvents | [2][3] |

| Vapor Pressure | 0.337 mmHg at 25 °C (estimated) | [2] |

| logP (o/w) | 1.966 (estimated) | [2] |

Synthesis and Natural Formation

Alkylpyrazines like 2,5-Diethyl-3-methylpyrazine are primarily formed through two major pathways: the Maillard reaction during thermal processing of food and microbial biosynthesis in fermented products.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is the principal source of pyrazines in cooked foods like roasted coffee, baked bread, and grilled meat. The formation pathway involves the condensation of α-dicarbonyl compounds (from sugar degradation) with amino acids, leading to the formation of α-aminoketones. Two molecules of these α-aminoketones then condense and oxidize to form the stable pyrazine ring. The specific alkyl substitution pattern is determined by the precursor amino acids and sugars involved.

Microbial Biosynthesis

Certain microorganisms, notably species of Bacillus, are capable of synthesizing alkylpyrazines.[7] This biological pathway offers a "natural" route for producing flavor compounds. The synthesis typically involves amino acids as primary substrates. For instance, L-threonine is a known precursor for the biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.[7][8] The enzymatic pathway involves L-threonine-3-dehydrogenase, which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and decarboxylates to form an α-aminoketone (aminoacetone), which serves as the key building block for the pyrazine ring.[7] Two molecules of the aminoketone intermediate condense to form a dihydropyrazine, which is then oxidized to the final alkylpyrazine.

Caption: Generalized workflow for the microbial synthesis of alkylpyrazines.

Analytical Methodologies

The identification and quantification of 2,5-Diethyl-3-methylpyrazine, particularly in complex food matrices, rely on high-resolution analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard method due to its high sensitivity and specificity for volatile and semi-volatile compounds.

Protocol: GC-MS Analysis of Pyrazines in a Food Matrix

This protocol outlines a typical workflow for analyzing pyrazines using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

1. Sample Preparation (HS-SPME):

-

Rationale: HS-SPME is a solvent-free extraction technique that isolates and concentrates volatile analytes from the sample's headspace, minimizing matrix interference.

-

Procedure:

-

Accurately weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatile compounds from the matrix (salting-out effect).

-

Seal the vial tightly with a PTFE/silicone septum cap.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow analytes to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

2. GC-MS Analysis:

-

Rationale: The GC separates the complex mixture of volatile compounds based on their boiling points and polarity, while the MS identifies them based on their unique mass fragmentation patterns.

-

Procedure:

-

Retract the SPME fiber and immediately insert it into the heated GC injection port for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatograph (GC) Conditions:

-

Column: Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230°C.

-

-

3. Data Analysis:

-

Identification is achieved by comparing the obtained mass spectrum and Kovats Retention Index (RI) with those in spectral libraries (e.g., NIST, Wiley) and authentic standards.[3]

-

Quantification is typically performed using an internal standard and constructing a calibration curve.

Caption: Standard analytical workflow for pyrazine identification in food.

Applications and Regulatory Status

The primary application of 2,5-Diethyl-3-methylpyrazine is as a flavoring agent in the food and beverage industry.[2][3] Its powerful nutty and roasted notes make it an effective component for creating or enhancing flavors in a wide range of products.

-

Baked Goods: Enhances the "baked" and nutty character.

-

Beverages: Used in non-alcoholic and some alcoholic beverages to impart roasted notes.[2]

-

Meat Products: Contributes to the savory, meaty flavor profile.

-

Snack Foods & Soups: Provides a savory and toasted background note.[2]

-

Coffee & Cocoa: Replicates and boosts the characteristic roasted aromas.

Regulatory Standing

2,5-Diethyl-3-methylpyrazine is recognized as safe for its intended use as a flavoring substance by major international regulatory bodies.

-

FEMA GRAS: It is listed as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[9] The FEMA Expert Panel has established acceptable usage levels in various food categories.[2]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

-

European Union: It is included in the Union list of flavouring substances approved for use in foods.[5]

While pyrazines are sometimes used in fragrances, some sources specify that 2,5-Diethyl-3-methylpyrazine is recommended for flavor use and "not for fragrance use".[2]

Safety and Toxicology

The safety of 2,5-Diethyl-3-methylpyrazine has been established through evaluations by regulatory agencies, which consider toxicological data and estimated dietary exposure.

-

Acute Toxicity: The compound is classified under GHS as "Harmful if swallowed" (Acute Toxicity 4, Oral).[3]

-

Genotoxicity: While direct studies on this specific isomer may be limited, the broader class of alkylpyrazines has been extensively studied. Safety assessments often use a "read-across" approach from structurally similar pyrazines. For example, a safety assessment for the related 2,3-diethyl-5-methylpyrazine concluded it is not expected to be genotoxic based on data from analogs like 2,3,5-trimethylpyrazine.[10]

-

Regulatory Evaluations: The JECFA and FEMA assessments confirm its safety for consumption at the low levels found in food.[3][9] The established Acceptable Daily Intake (ADI) is considered to pose no safety concern at current intake levels.[3]

Conclusion

2,5-Diethyl-3-methylpyrazine is a scientifically and commercially significant molecule that plays a crucial role in defining the sensory landscape of many staple foods. Its chemical structure directly translates to a desirable nutty and roasted flavor profile, making it an invaluable tool for the food industry. A thorough understanding of its physicochemical properties, formation pathways, and analytical detection methods is essential for its effective application, quality control, and ongoing research into the complex world of flavor chemistry. The robust safety evaluations by international bodies further support its continued use, ensuring consumer safety while enhancing the palatability of numerous food products.

References

-

FooDB. (2010, April 8). Showing Compound 2,5-Diethyl-3-methylpyrazine (FDB014981). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-diethyl-3-methyl pyrazine, 32736-91-7. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Diethyl-3-methylpyrazine. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Diethyl-3-methylpyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Sinofi Ingredients. (n.d.). Buy Bulk - 2,3-Diethyl-5-Methylpyrazine. Retrieved from [Link]

-

Food and Feed Information Portal Database. (n.d.). 2,5-Diethyl-3-methylpyrazine. Retrieved from [Link]

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology, 183, 114343.

- Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24).

-

Flavor and Extract Manufacturers Association. (n.d.). 2,5-DIETHYL-3-METHYLPYRAZINE. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diethyl-2-methylpyrazine. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 12). Showing metabocard for 2,3-Diethyl-5-methylpyrazine (HMDB0041345). Retrieved from [Link]

-

PubMed. (2019, November 27). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

Sources

- 1. Showing Compound 2,5-Diethyl-3-methylpyrazine (FDB014981) - FooDB [foodb.ca]

- 2. 2,5-diethyl-3-methyl pyrazine, 32736-91-7 [thegoodscentscompany.com]

- 3. 2,5-Diethyl-3-methylpyrazine | C9H14N2 | CID 36225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Diethyl-3-methylpyrazine [webbook.nist.gov]

- 5. Food and Feed Information Portal Database | FIP [ec.europa.eu]

- 6. parchem.com [parchem.com]

- 7. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. femaflavor.org [femaflavor.org]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comprehensive Technical Guide to the Maillard Reaction Pathway for 2,5-Diethyl-3-methylpyrazine Formation

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together.[1][2] This complex cascade of reactions is responsible for the desirable colors and aromas in a vast array of cooked foods, from baked bread to roasted coffee.[3] Among the myriad of flavor compounds generated, alkylpyrazines are particularly significant, contributing characteristic roasted, nutty, and toasted notes.[2][4] This guide provides an in-depth exploration of the specific Maillard reaction pathway leading to the formation of 2,5-Diethyl-3-methylpyrazine, a key aroma compound with a toasted hazelnut and meaty odor profile.[5][6] We will dissect the mechanistic steps, identify the requisite precursors, and present a validated experimental protocol for its synthesis and analysis, offering a comprehensive resource for researchers in flavor science, food chemistry, and drug development.

Section 1: Mechanistic Foundations of Pyrazine Synthesis

The formation of pyrazines via the Maillard reaction is a multi-step process primarily occurring in the intermediate and final stages of the reaction. The generally accepted mechanism hinges on the generation of α-aminocarbonyl intermediates, which subsequently condense to form the pyrazine ring.[7]

1.1. Formation of α-Dicarbonyls: The initial phase of the Maillard reaction involves the condensation of a reducing sugar (like glucose) with an amino acid to form an N-substituted glycosylamine, which then rearranges to an Amadori or Heyns compound.[7] Subsequent degradation of these intermediates, through various pathways including dehydration and fission, yields highly reactive α-dicarbonyl compounds such as glyoxal, pyruvaldehyde (methylglyoxal), and diacetyl. These dicarbonyls are critical building blocks for pyrazine synthesis.

1.2. The Strecker Degradation: A pivotal reaction in this pathway is the Strecker degradation, which involves the interaction of an α-amino acid with an α-dicarbonyl compound.[7] This reaction results in the oxidative deamination and decarboxylation of the amino acid, producing a "Strecker aldehyde" (which is one carbon shorter than the parent amino acid), CO₂, and an α-aminoketone.[7][8] Both the Strecker aldehyde and the α-aminoketone are essential precursors for the assembly and substitution of the pyrazine ring.[4][9]

Section 2: The Specific Pathway to 2,5-Diethyl-3-methylpyrazine

The specific substitution pattern of 2,5-Diethyl-3-methylpyrazine—two ethyl groups and one methyl group—necessitates a precise combination of precursors. The formation pathway is a logical extension of the general mechanisms described above, requiring specific amino acids and their corresponding degradation products.

2.1. Precursor Identification: To achieve the desired alkyl substitution, the following precursors are proposed:

-

Nitrogen Source: Provided by α-amino acids.

-

Carbon Source for Ethyl Groups: The presence of two ethyl groups strongly points to the involvement of α-aminobutyric acid . The Strecker degradation of α-aminobutyric acid with an α-dicarbonyl yields 1-amino-2-butanone , the key α-aminoketone intermediate for forming an ethyl-substituted pyrazine ring.

-

Carbon Source for the Methyl Group: The methyl group is most plausibly introduced via the Strecker aldehyde of Alanine , which is acetaldehyde . Alanine is a well-established precursor for methyl- and ethyl-substituted pyrazines.[4]

2.2. Proposed Formation Mechanism: The formation of 2,5-Diethyl-3-methylpyrazine can be envisioned through the following sequence of reactions, which is visually summarized in the pathway diagram below.

-

Generation of α-Aminoketones: An α-dicarbonyl compound, formed from sugar degradation, reacts with α-aminobutyric acid via the Strecker degradation to produce the key intermediate, 1-amino-2-butanone .

-

Dihydropyrazine Formation: Two molecules of 1-amino-2-butanone undergo self-condensation to form the intermediate 2,5-diethyl-2,5-dihydropyrazine . This cyclization is a critical step in forming the core pyrazine structure.[4]

-

Aldol-Type Condensation: The dihydropyrazine intermediate, existing in equilibrium with its enamine tautomer, reacts with a Strecker aldehyde. In this case, acetaldehyde (derived from the Strecker degradation of alanine) undergoes an aldol-type condensation with the dihydropyrazine. This reaction attaches the precursor to the methyl group onto the ring.[4][9]

-

Dehydration and Oxidation: Following the condensation, the molecule undergoes dehydration (loss of a water molecule) and is subsequently oxidized to form the stable, aromatic 2,5-Diethyl-3-methylpyrazine .

Maillard Pathway for 2,5-Diethyl-3-methylpyrazine

Caption: Proposed reaction pathway for 2,5-Diethyl-3-methylpyrazine formation.

Section 3: Experimental Protocol for Synthesis and Analysis

This section provides a robust, self-validating protocol for the synthesis of 2,5-Diethyl-3-methylpyrazine in a model system, followed by its extraction and analysis.

3.1. Model System Synthesis

This protocol is designed to simulate the conditions of the Maillard reaction in a controlled laboratory setting.

-

Materials:

-

L-Alanine (≥98% purity)

-

L-α-Aminobutyric acid (≥98% purity)

-

D-Glucose (anhydrous, ≥99% purity)

-

Propylene glycol (solvent)

-

Phosphate buffer (0.1 M, for pH control if needed)

-

High-pressure reaction vessel with temperature control and stirring mechanism

-

-

Procedure:

-

Reactant Preparation: Prepare an equimolar solution of the reactants in propylene glycol. For a typical reaction, dissolve D-Glucose (10 mmol), L-Alanine (5 mmol), and L-α-Aminobutyric acid (5 mmol) in 50 mL of propylene glycol. Causality: Using a mixture of amino acids allows for the generation of the necessary combination of aminoketones and Strecker aldehydes for the target pyrazine.[2][10]

-

pH Adjustment (Optional but Recommended): While not always necessary in a glycol system, adjusting the initial pH to a slightly alkaline condition (pH 8.0) can facilitate pyrazine formation.[1] Note that the pH will likely decrease as the reaction proceeds due to the formation of acidic byproducts.[1]

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to 140-180°C for 60-90 minutes with continuous stirring.[1][4] Causality: Higher temperatures (above 100°C) are preferential for alkylpyrazine formation, accelerating the necessary degradation and condensation reactions.[4]

-

Reaction Termination: After the designated time, rapidly cool the reaction vessel in an ice bath to quench the reaction and prevent the formation of unwanted secondary products.

-

3.2. Extraction and Isolation of Pyrazines

Pyrazines are weakly basic compounds, a property that is exploited for their selective extraction.

-

Materials:

-

Sodium hydroxide (NaOH) solution (30%)

-

Dichloromethane (DCM, HPLC grade)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Basification: Transfer the cooled reaction mixture to a separatory funnel and dilute with 50 mL of deionized water. Adjust the pH of the solution to ~13 by carefully adding 30% NaOH solution.[10] Causality: At high pH, the weakly basic pyrazines are in their free base form, which is more soluble in organic solvents, thus maximizing extraction efficiency.

-

Liquid-Liquid Extraction: Extract the aqueous solution three times with 30 mL portions of dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate the volume to approximately 1 mL using a rotary evaporator under reduced pressure.

-

3.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the identification and quantification of volatile pyrazines.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

-

MS Conditions (Typical):

-

Ion Source: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Mass Range: m/z 40-350

-

-

Identification: The identification of 2,5-Diethyl-3-methylpyrazine is confirmed by comparing its mass spectrum and retention index with those of an authentic chemical standard or with data from established libraries (e.g., NIST).

Section 4: Quantitative Data and Influencing Factors

The yield of 2,5-Diethyl-3-methylpyrazine is highly dependent on reaction parameters. The following table illustrates the expected impact of varying these conditions, providing a framework for optimizing its synthesis.

| Parameter | Condition A (Low Yield) | Condition B (Moderate Yield) | Condition C (High Yield) | Rationale |

| Temperature | 120°C | 150°C | 180°C | Higher temperatures favor the degradation and condensation reactions necessary for pyrazine formation.[4] |

| Time | 30 min | 60 min | 90 min | Sufficient reaction time is required for the multi-step pathway to proceed to completion. |

| Initial pH | 5.0 | 7.0 | 8.0 | Weakly alkaline conditions are known to promote the condensation steps in pyrazine synthesis.[1] |

| [AABA]/[Ala] Ratio | 1:2 | 1:1 | 2:1 | A higher concentration of the precursor for the ring structure (AABA) relative to the side-chain donor (Ala) may favor the target compound. |

Conclusion

The formation of 2,5-Diethyl-3-methylpyrazine through the Maillard reaction is a sophisticated process governed by the fundamental principles of organic chemistry. By understanding the roles of specific precursors—namely α-aminobutyric acid and alanine—and the sequence of Strecker degradation, condensation, and oxidation reactions, researchers can predict and control the formation of this potent aroma compound. The provided mechanistic insights and experimental protocols serve as a foundational guide for professionals in the food, flavor, and pharmaceutical industries, enabling the targeted synthesis, analysis, and application of this and other valuable heterocyclic molecules.

References

-

Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed. Available at: [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Perfumer & Flavorist. Available at: [Link]

-

Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. datapdf.com. Available at: [Link]

-

Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-.alpha.-amine-15N. (1998). Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

-

Model studies on the formation of 2-vinylpyrazine and 2-vinyl-6-methylpyrazine in Maillard-type reactions. (2022). PubMed. Available at: [Link]

-

2,5-Diethyl-3-methylpyrazine. PubChem. Available at: [Link]

-

Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. (1995). Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). Perfumer & Flavorist. Available at: [Link]

-

Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. (1998). Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2019). ASM Journals. Available at: [Link]

-

Pyrazine formation from serine and threonine. (1999). PubMed. Available at: [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). MDPI. Available at: [Link]

-

Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Sci-Hub. Available at: [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2018). ResearchGate. Available at: [Link]

-

2,5-diethyl-3-methyl pyrazine. The Good Scents Company. Available at: [Link]

Sources

- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. 2,5-Diethyl-3-methylpyrazine | C9H14N2 | CID 36225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-diethyl-3-methyl pyrazine, 32736-91-7 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2,5-Diethyl-3-methylpyrazine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Diethyl-3-methylpyrazine (C₉H₁₄N₂), a key aroma compound found in various food products. Aimed at researchers, scientists, and professionals in the drug development and flavor chemistry fields, this document offers an in-depth interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. By elucidating the correlation between molecular structure and spectral features, this guide serves as a practical reference for the structural characterization of alkylpyrazines and related heterocyclic compounds. Methodologies for data acquisition and interpretation are detailed, emphasizing a logical workflow for unambiguous compound identification.

Introduction: The Significance of 2,5-Diethyl-3-methylpyrazine and the Role of Spectroscopy

2,5-Diethyl-3-methylpyrazine is a substituted pyrazine that contributes to the characteristic nutty, roasted, and savory aromas of many cooked foods. Its presence and concentration are critical to the flavor profile of products such as coffee, roasted nuts, and baked goods. Accurate identification and quantification of this compound are paramount for quality control, flavor development, and sensory analysis in the food and beverage industry. Furthermore, understanding the spectroscopic properties of such heterocyclic molecules is fundamental in various research and development sectors, including drug discovery, where pyrazine derivatives are common scaffolds.

Spectroscopic techniques provide a powerful toolkit for the elucidation of molecular structures. Each method probes different aspects of a molecule's constitution, and a combined analysis of the data from multiple techniques allows for a confident and detailed structural assignment. This guide will walk through the individual and collective interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 2,5-Diethyl-3-methylpyrazine.

Molecular Structure and Isomerism

To fully appreciate the spectroscopic data, it is essential to first consider the molecular structure of 2,5-Diethyl-3-methylpyrazine. The molecule consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with two ethyl groups at positions 2 and 5, and a methyl group at position 3.

It is crucial to be aware of potential isomers, as they can exhibit similar spectroscopic properties, sometimes leading to misidentification. For instance, 2,3-diethyl-5-methylpyrazine and 3,5-diethyl-2-methylpyrazine are structural isomers that may co-elute in chromatographic separations and present similar mass spectra. Therefore, a meticulous and multi-faceted spectroscopic analysis is required for unambiguous identification.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, offering valuable clues about its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for analyzing volatile compounds like 2,5-Diethyl-3-methylpyrazine is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of 2,5-Diethyl-3-methylpyrazine provides key structural information. The molecular ion peak (M⁺) and the fragmentation pattern are of primary interest.

Table 1: Key Mass Spectral Data for 2,5-Diethyl-3-methylpyrazine

| m/z | Proposed Fragment Ion | Interpretation |

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 107 | [M - C₃H₇]⁺ | Further fragmentation |

-

Molecular Ion (M⁺): The presence of a peak at m/z 150 corresponds to the molecular weight of 2,5-Diethyl-3-methylpyrazine (C₉H₁₄N₂).[2][3] The even molecular weight is consistent with the nitrogen rule, which states that a compound with an even number of nitrogen atoms will have an even molecular weight.

-

Fragmentation Pattern: The fragmentation of alkylpyrazines is primarily driven by the cleavage of the alkyl side chains. The most significant fragmentation pathway is often the benzylic cleavage, which is the cleavage of the bond beta to the aromatic ring.

-

Loss of a Methyl Radical (m/z 135): The peak at m/z 135 results from the loss of a methyl radical (•CH₃) from one of the ethyl groups. This is a common fragmentation for ethyl-substituted aromatic compounds.

-

Loss of an Ethyl Radical (m/z 121): The peak at m/z 121 is due to the loss of an ethyl radical (•C₂H₅).

-

Further Fragmentation: The subsequent loss of other fragments leads to the smaller ions observed in the spectrum.

-

The fragmentation pattern helps to confirm the presence and nature of the alkyl substituents on the pyrazine ring.

Figure 1: Primary fragmentation pathways of 2,5-Diethyl-3-methylpyrazine in EI-MS.

Infrared (IR) Spectroscopy Analysis

Predicted Infrared Spectrum

The predicted IR spectrum of 2,5-Diethyl-3-methylpyrazine would exhibit characteristic absorption bands corresponding to the vibrations of its aromatic ring and alkyl substituents.

Table 2: Predicted IR Absorption Bands for 2,5-Diethyl-3-methylpyrazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2975-2850 | C-H stretch | Aliphatic C-H (in ethyl and methyl groups) |

| 1600-1450 | C=C and C=N stretch | Pyrazine ring skeletal vibrations |

| 1465-1450 | C-H bend | CH₂ scissoring |

| 1380-1370 | C-H bend | CH₃ symmetric bending |

| ~1150 | C-N stretch | Aromatic amine |

| 850-800 | C-H bend | Out-of-plane bending for substituted aromatic ring |

Interpretation of the IR Spectrum

-

Aromatic C-H Stretch (3050-3000 cm⁻¹): The presence of a weak to medium absorption band in this region is characteristic of the C-H stretching vibrations of the pyrazine ring.

-

Aliphatic C-H Stretch (2975-2850 cm⁻¹): Strong absorption bands in this region are expected due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and ethyl groups.

-

Pyrazine Ring Skeletal Vibrations (1600-1450 cm⁻¹): A series of bands in this region arise from the C=C and C=N stretching vibrations within the aromatic pyrazine ring. These are often complex and characteristic of the substitution pattern.

-

Alkyl C-H Bending Vibrations (1465-1370 cm⁻¹): Absorptions corresponding to the bending vibrations of the methyl and methylene groups will be present in this region.

-

C-N Stretch (~1150 cm⁻¹): A band in this region is indicative of the C-N stretching vibration within the pyrazine ring.

-

Out-of-Plane C-H Bending (850-800 cm⁻¹): The substitution pattern on the pyrazine ring will influence the position of the out-of-plane C-H bending vibrations. For a trisubstituted pyrazine, a band in this region is expected.

Figure 2: Key regions in the predicted IR spectrum of 2,5-Diethyl-3-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. As with the IR data, predicted NMR spectra are utilized for this analysis.[5][6]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,5-Diethyl-3-methylpyrazine would show distinct signals for the aromatic proton and the protons of the ethyl and methyl substituents.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2,5-Diethyl-3-methylpyrazine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | 8.0 - 8.2 | Singlet | 1H |

| -CH₂- (Ethyl at C2) | 2.7 - 2.9 | Quartet | 2H |

| -CH₂- (Ethyl at C5) | 2.7 - 2.9 | Quartet | 2H |

| -CH₃ (Methyl at C3) | 2.4 - 2.6 | Singlet | 3H |

| -CH₃ (Ethyl at C2) | 1.2 - 1.4 | Triplet | 3H |

| -CH₃ (Ethyl at C5) | 1.2 - 1.4 | Triplet | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 8.0 - 8.2 ppm): A singlet in this downfield region is expected for the lone proton on the pyrazine ring. Its deshielded nature is due to the electron-withdrawing effect of the two nitrogen atoms in the aromatic ring.

-

Alkyl Region (δ 1.2 - 2.9 ppm):

-

The two ethyl groups are chemically equivalent due to the symmetry of the molecule, and therefore, their signals will overlap.

-

The methylene protons (-CH₂-) of the ethyl groups are predicted to appear as a quartet around δ 2.7 - 2.9 ppm due to coupling with the adjacent methyl protons.

-

The methyl protons (-CH₃) of the ethyl groups are expected to be a triplet in the region of δ 1.2 - 1.4 ppm, resulting from coupling with the neighboring methylene protons.

-

The methyl group directly attached to the pyrazine ring at position 3 is predicted to be a singlet around δ 2.4 - 2.6 ppm, as there are no adjacent protons to couple with.

-

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2,5-Diethyl-3-methylpyrazine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 148 - 153 |

| C5 | 155 - 160 |

| C6 | 140 - 145 |

| -CH₂- (Ethyl) | 25 - 30 |

| -CH₃ (Methyl) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (δ 140 - 160 ppm): The four carbon atoms of the pyrazine ring are expected to resonate in this downfield region. The carbons directly bonded to the electronegative nitrogen atoms (C2, C3, C5, and C6) will be the most deshielded. The exact chemical shifts are influenced by the substitution pattern.

-

Alkyl Region (δ 10 - 30 ppm): The signals for the carbon atoms of the ethyl and methyl groups will appear in the upfield region of the spectrum. The methylene carbons (-CH₂-) of the ethyl groups are expected around δ 25 - 30 ppm, while the methyl carbons (-CH₃) of the ethyl and the standalone methyl group will be found at higher field (δ 10 - 25 ppm).

Figure 3: Workflow for the spectroscopic identification of 2,5-Diethyl-3-methylpyrazine.

Conclusion: A Unified Spectroscopic Picture

The combined analysis of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a self-validating and comprehensive identification of 2,5-Diethyl-3-methylpyrazine. The mass spectrum confirms the molecular weight and the presence of ethyl and methyl substituents through its characteristic fragmentation pattern. The predicted infrared spectrum indicates the presence of an aromatic pyrazine ring and aliphatic side chains. Finally, the predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern on the pyrazine ring. This multi-technique approach is indispensable for the unambiguous structural elucidation of complex organic molecules in various scientific disciplines.

References

-

PubChem. (n.d.). 2,5-Diethyl-3-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2,3-Diethyl-5-methylpyrazine (HMDB0041345). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-diethyl-3-methyl pyrazine. Retrieved from [Link]

-

GSRI. (n.d.). 2,5-DIETHYL-3-METHYLPYRAZINE. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2017). 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2,3-diethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

-

Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

Sources

- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. IR spectra prediction [cheminfo.org]

- 4. Infrared spectra prediction [cheminfo.org]

- 5. Visualizer loader [nmrdb.org]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Formation Mechanism of Alkylpyrazines from Amino Acids and Sugars

This guide provides a comprehensive exploration of the chemical pathways leading to the formation of alkylpyrazines, a class of heterocyclic aromatic compounds paramount to the flavor profiles of a vast array of thermally processed foods and beverages. For researchers, scientists, and professionals in drug development, a deep understanding of this mechanism is crucial for flavor chemistry, food processing optimization, and the synthesis of novel bioactive compounds. We will dissect the core chemical reactions, elucidate the roles of precursors and intermediates, and provide actionable experimental protocols.

Introduction: The Aromatic Signature of the Maillard Reaction

Alkylpyrazines are responsible for some of the most desirable aromas in our food, contributing characteristic nutty, roasted, toasted, and baked notes to products like coffee, chocolate, bread, and roasted meats.[1][2] Their genesis is almost exclusively tied to the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs when amino acids and reducing sugars are heated together.[2][3] This guide moves beyond a superficial overview to detail the specific, critical steps within this reaction network that govern the formation and diversity of alkylpyrazines. The journey begins with the interaction of simple precursors and culminates in the assembly of the stable, aromatic pyrazine ring.

The Foundational Pathways: Maillard Reaction and Strecker Degradation

The formation of alkylpyrazines is not a single reaction but the outcome of a sequence of events. The overall Maillard reaction creates the necessary chemical environment and key intermediates, but the pivotal step for pyrazine synthesis is the Strecker degradation of α-amino acids.[4][5]

The Maillard Reaction: Generating the Precursors

The Maillard reaction is initiated by the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid, peptide, or protein.[2] This leads to the formation of a Schiff base, which then cyclizes and rearranges to form an Amadori product (from an aldose) or a Heyns product (from a ketose). Subsequent heating degrades these intermediates through various pathways, producing a plethora of highly reactive compounds, including the critical α-dicarbonyls (e.g., glyoxal, methylglyoxal) that are essential for the next stage.[6][7]

The Core Engine: Strecker Degradation

The Strecker degradation is the reaction between an α-amino acid and an α-dicarbonyl compound.[8] This reaction is fundamental as it achieves two critical transformations:

-

Decarboxylation and Deamination of the Amino Acid: The amino acid is converted into an aldehyde (known as a Strecker aldehyde) with one fewer carbon atom.[5] The side chain (R-group) of the original amino acid dictates the structure of this aldehyde, which itself is a potent aroma compound.

-

Formation of an α-Aminocarbonyl: The α-dicarbonyl compound is reduced and aminated, yielding an α-aminocarbonyl (also known as an α-amino ketone).[8][9] These α-aminocarbonyls are the direct building blocks of the pyrazine ring.

The overall Strecker degradation can be summarized as the conversion of an amino acid into an aldehyde, ammonia, and carbon dioxide.[4]

The Final Assembly: From Intermediates to the Pyrazine Ring

The α-aminocarbonyls generated during the Strecker degradation are unstable and readily react further to form the stable pyrazine ring. The primary mechanism involves three key steps:

-

Condensation: Two molecules of an α-aminocarbonyl condense to form a dihydropyrazine intermediate.[10] The specific structure of the reacting α-aminocarbonyls determines the substitution pattern on the resulting ring.

-

Oxidation: The dihydropyrazine intermediate is unstable and readily undergoes oxidation to form the thermodynamically stable, aromatic alkylpyrazine.

-

Aldehyde Incorporation (The "a+a+b" Mechanism): In a competing pathway, the dihydropyrazine intermediate can also react with a Strecker aldehyde in an aldol-type condensation.[6] This incorporates the aldehyde's structure as an additional side chain on the pyrazine ring, leading to the formation of more complex, tri-substituted pyrazines.

The interplay between these pathways gives rise to the diverse array of alkylpyrazines found in food systems.

Caption: Core mechanism of alkylpyrazine formation.

Key Factors Influencing Alkylpyrazine Formation

The yield and profile of alkylpyrazines are not fixed; they are highly dependent on several environmental and compositional factors. Control over these parameters is essential for achieving a desired flavor outcome.

-

Temperature and Time: Higher roasting temperatures and longer reaction times generally favor the formation of alkylpyrazines. For instance, studies on cocoa and coffee have shown a rapid increase in pyrazine concentration at temperatures above 130-210°C.[6][11] However, excessive heat can lead to degradation.

-

pH: The reaction environment's pH is critical. Weakly alkaline conditions (pH ~8.0) have been shown to facilitate pyrazine formation in model systems.[1] This is because the amino group of the amino acid is more nucleophilic in its unprotonated state, promoting the initial condensation step of the Maillard reaction.

-

Type of Reactants:

-

Amino Acids: The structure of the amino acid is a primary determinant of the final pyrazine profile. For example, lysine has been shown to produce a high total yield of pyrazines, while others like alanine contribute to specific alkyl substitutions.[12] L-threonine is a known precursor for 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine through enzymatic and non-enzymatic pathways.[13]

-

Sugars: The type of reducing sugar (e.g., rhamnose, glucose, fructose) influences the rate of the Maillard reaction and the generation of dicarbonyl intermediates, thereby affecting pyrazine yields.[9][14]

-

-

Water Activity (a_w): Water is both a product and a solvent in the reaction. Maximum reaction rates are typically observed at intermediate water activities (a_w 0.6-0.7). At very low a_w, reactant mobility is limited, while at high a_w, dilution effects can slow the reaction rate.

Experimental Protocol: Model Synthesis and Analysis of Alkylpyrazines

This protocol provides a robust, self-validating workflow for studying alkylpyrazine formation in a controlled laboratory setting. The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

The process involves three main stages: preparation of the model system, controlled thermal reaction, and extraction and analysis of the volatile products.

Caption: Experimental workflow for pyrazine synthesis and analysis.

Step-by-Step Methodology

Part A: Synthesis in a Maillard Model System [1]

-

Reactant Preparation:

-

Accurately weigh equal masses of the chosen amino acid (e.g., L-lysine, 100 mg) and a reducing sugar (e.g., D-glucose, 100 mg).

-

Causality: Using precise masses ensures reproducibility and allows for stoichiometric comparisons between different experiments.

-

-

Solubilization:

-

Dissolve the mixture in 10 mL of distilled water in a suitable glass vessel.

-

Causality: Water acts as the solvent, allowing for the ionization and mobility of reactants.

-

-

pH Adjustment:

-

Slowly add 6 N NaOH solution dropwise while monitoring with a calibrated pH meter until the pH of the solution reaches 8.0.

-

Causality: As established, a slightly alkaline pH maximizes the nucleophilicity of the amino acid's amino group, accelerating the initial and rate-limiting step of the Maillard reaction.[1]

-

-

Reaction Setup:

-

Transfer the solution to a 20 mL solid-phase microextraction (SPME) vial and seal it tightly with a septum cap.

-

Causality: A sealed vial prevents the loss of volatile pyrazines that are formed during heating.

-

-

Thermal Processing:

-

Place the vial in a preheated, stirred oil bath at a controlled temperature (e.g., 140°C) for a defined period (e.g., 90 minutes).

-

Causality: The oil bath provides uniform and stable heating, which is critical for consistent reaction kinetics. Stirring ensures even temperature distribution. These conditions are chosen to simulate thermal food processing.[1]

-

-

Reaction Quenching:

-

After the heating period, immediately transfer the vial to an ice-water bath (4°C) to rapidly cool it down.

-

Causality: Rapid cooling effectively halts the chemical reactions, providing a precise "snapshot" of the compounds formed at the specific time and temperature.

-

Part B: Volatile Compound Analysis

-

Sample Neutralization:

-

Adjust the pH of the cooled reaction mixture to 7.0.

-

Causality: Neutralizing the sample is important for standardizing the conditions for SPME, as the partitioning of analytes between the sample and the fiber can be pH-dependent.

-

-

Headspace SPME:

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 min).

-

Causality: SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile compounds from the headspace onto a coated fiber. This pre-concentration is necessary for detecting the often low levels of pyrazines.[15]

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The heat desorbs the trapped analytes onto the GC column.

-

Run a suitable GC temperature program to separate the individual volatile compounds.

-

The Mass Spectrometer will fragment the eluted compounds, generating a unique mass spectrum for each.

-

Causality: GC provides high-resolution separation of complex mixtures, while MS provides positive identification based on fragmentation patterns and comparison to spectral libraries (e.g., NIST). This combination is the gold standard for volatile compound analysis.[15][16]

-

Quantitative Data Summary

The choice of reactants significantly impacts the final concentration and distribution of alkylpyrazines. The following table summarizes findings from model system studies.

| Amino Acid(s) | Sugar | Reaction Conditions | Major Pyrazines Formed | Total Pyrazine Yield (µg) | Reference |

| Leucine | Rhamnose | 110°C, 2h, 5M NH₄OH | 2,6-Dimethylpyrazine, 2-Methylpyrazine, 2-Ethyl-6-methylpyrazine, 2-Isoamyl-6-methylpyrazine | 17,280 | [14] |

| Lysine | Glucose | - | (Not specified) | Highest among tested amino acids | [12] |

| Glutamine | Glucose | - | (Not specified) | High yield | [12] |

| Glutamic Acid | Glucose | - | (Not specified) | Moderate yield | [12] |

| Alanine | Glucose | - | (Not specified) | Lowest among tested amino acids | [12] |

Conclusion

The formation of alkylpyrazines from amino acids and sugars is a nuanced process governed by the principles of the Maillard reaction and, more specifically, the Strecker degradation. The pathway proceeds from reactive carbonyls, generated from sugar degradation, to the formation of α-aminocarbonyls via the Strecker degradation of amino acids. These crucial intermediates then condense and oxidize to form the stable, aromatic pyrazine ring. The final profile of these potent flavor compounds is intricately linked to controllable parameters such as temperature, pH, and the specific nature of the precursor amino acids and sugars. The methodologies and mechanistic insights presented in this guide provide a solid foundation for professionals in food science and drug development to predict, control, and synthesize these valuable heterocyclic compounds for a wide range of applications.

References

-

Alkyl Pyrazine Synthesis via an Open Heated Bath with Variable Sugars, Ammonia, and Various Amino Acids | Request PDF . ResearchGate. Available from: [Link]

-

Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products . MDPI. Available from: [Link]

-

Main reaction pathways for the formation of pyrazine derivatives from... . ResearchGate. Available from: [Link]

-

The formation of alkylpyrazines in roasted coffee at different roasting speeds (PDF) . ResearchGate. Available from: [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis . ASM Journals. Available from: [Link]

-

Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides . National Institutes of Health (NIH). Available from: [Link]

-

Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods . PubMed. Available from: [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase . National Institutes of Health (NIH). Available from: [Link]

-

Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids . PubMed. Available from: [Link]

-

Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder . ACS Publications. Available from: [Link]

-

Maillard reaction . SlideShare. Available from: [Link]

-

Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy . ACS Publications. Available from: [Link]

-

The Strecker Degradation Reaction . FutureLearn. Available from: [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids . University of Nebraska-Lincoln. Available from: [Link]

-

Strecker degradation of amino acids and the formation of hydrogen... . ResearchGate. Available from: [Link]

-

Mechanism of pyrazines and thioethers formation promoted by high oxygen concentration in the methionine‐glucose Maillard reaction system . Wiley Online Library. Available from: [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu . MDPI. Available from: [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis . PubMed. Available from: [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems . Perfumer & Flavorist. Available from: [Link]

Sources

- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. ugc.futurelearn.com [ugc.futurelearn.com]

- 6. mdpi.com [mdpi.com]

- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Physical properties of 2,5-Diethyl-3-methylpyrazine such as boiling point and solubility

An In-depth Technical Guide to the Physical Properties of 2,5-Diethyl-3-methylpyrazine

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 2,5-Diethyl-3-methylpyrazine, a significant heterocyclic aromatic compound widely utilized in the flavor and fragrance industry. The primary focus is on its boiling point and solubility characteristics, which are fundamental to its application, purification, and handling in research and industrial settings. This document synthesizes experimental data from authoritative sources, outlines standard methodologies for property determination, and explains the physicochemical principles governing the observed properties. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for process development, formulation, and analytical applications.

Physicochemical Profile of 2,5-Diethyl-3-methylpyrazine

2,5-Diethyl-3-methylpyrazine (FEMA No. 3915) is a substituted pyrazine recognized for its characteristic nutty and meaty aroma.[1][2][3] Its physical state and properties are crucial for its storage, handling, and effective application. The compound is typically a colorless to light yellow liquid under standard conditions.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Key Physicochemical Properties of 2,5-Diethyl-3-methylpyrazine

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄N₂ | [2][4] |

| Molecular Weight | 150.22 g/mol | [2][4] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][3] |

| Odor | Toasted hazelnut, meaty | [1][2][3] |

| Density | 0.944 - 0.954 g/cm³ at 25 °C | [1][2] |

| Refractive Index | 1.4922 - 1.5022 at 20 °C | [1][2][3] |

| Flash Point | 76.67 °C (170.00 °F) TCC | [1] |

| Vapor Pressure | 0.337 mmHg at 25 °C (estimated) | [1] |

Boiling Point Analysis

The boiling point is a critical parameter that dictates the volatility of a compound and is essential for designing purification processes such as distillation. It is intrinsically dependent on the surrounding pressure.

Theoretical Considerations

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The presence of two nitrogen atoms in the pyrazine ring introduces polarity, leading to dipole-dipole interactions. However, the three alkyl substituents (two ethyl, one methyl) increase the molecular weight and surface area, contributing to stronger van der Waals forces. These intermolecular forces must be overcome for the substance to transition into the gaseous phase, resulting in a relatively high boiling point for its molecular size. The significant reduction in boiling point at reduced pressure is a direct consequence of this relationship, allowing for distillation at lower temperatures to prevent thermal degradation of the compound.

Experimental Boiling Point Data

Reported experimental data highlight the strong influence of pressure on the boiling point of 2,5-Diethyl-3-methylpyrazine.

Table 2: Boiling Point of 2,5-Diethyl-3-methylpyrazine at Different Pressures

| Boiling Point | Pressure | Source(s) |

| 206.00 - 207.00 °C | 760.00 mm Hg (Atmospheric Pressure) | [1] |

| 95.00 °C | 14.00 mm Hg (Reduced Pressure) | [1][2][3] |

This data is vital for laboratory and industrial-scale purification. Vacuum distillation is the preferred method to purify 2,5-Diethyl-3-methylpyrazine, as the lower temperature of 95 °C significantly reduces the risk of decomposition that could occur at the atmospheric boiling point of over 200 °C.

Standard Protocol for Boiling Point Determination

The determination of a compound's boiling point is a foundational experimental procedure in chemistry, typically performed via distillation. This method not only identifies the boiling point but also serves as a means of purification.

Experimental Protocol: Boiling Point Determination by Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus as illustrated in the workflow diagram below. Place the sample of 2,5-Diethyl-3-methylpyrazine in the round-bottom flask, ensuring it is no more than two-thirds full. Add a few boiling chips to promote smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is accurately measured.

-

Heating: Gently and uniformly heat the flask using a heating mantle.

-

Observation: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature.

-

Boiling Point Range: Record the stable temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow (typically 1-2 °C).

Caption: Workflow for Boiling Point Determination via Distillation.

Solubility Profile

Solubility data is paramount for applications in drug development, flavor formulation, and extraction processes. It determines the choice of solvents for reactions, purification, and final product delivery.

Principles of Solubility

The solubility of 2,5-Diethyl-3-methylpyrazine is governed by its molecular structure. The pyrazine core contains two electronegative nitrogen atoms, which can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule and allowing for some interaction with polar solvents like water.[5] However, the molecule is dominated by its nonpolar alkyl groups (C₉H₁₄). These hydrocarbon chains make the molecule predominantly lipophilic, leading to excellent solubility in nonpolar organic solvents and oils, following the principle of "like dissolves like."

Aqueous and Organic Solvent Solubility

Experimental observations confirm this dual nature. The compound is described as slightly to moderately soluble in water.[1][2][3] An estimated aqueous solubility is 488.9 mg/L at 25 °C, which is quantitatively low.[1] Conversely, its solubility in organic solvents is high. It is noted to be soluble in alcohol and miscible with ethanol at room temperature.[1][2] It is also soluble in oils and other organic solvents.[2][3][6]

Table 3: Solubility Characteristics of 2,5-Diethyl-3-methylpyrazine

| Solvent Type | Solubility Description | Source(s) |

| Water | Slightly to moderately soluble (est. 488.9 mg/L at 25 °C) | [1][2][3] |

| Alcohol (Ethanol) | Soluble; Miscible at room temperature | [1][2] |

| Oils & Organic Solvents | Soluble | [2][3][6] |

Standard Protocol for Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 for "Water Solubility" is based on the shake-flask method. This protocol is a reliable way to determine the saturation solubility of a compound in a specific solvent.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of 2,5-Diethyl-3-methylpyrazine to a known volume of the solvent (e.g., purified water, ethanol) in a flask. The excess solid/liquid ensures that saturation is achieved.

-

Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solute and the saturated solution.

-

Phase Separation: After agitation, allow the flask to stand in the temperature bath to let the undissolved solute settle. If necessary, centrifuge the sample to ensure a clear separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the solute in the aliquot using a validated analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The physical properties of 2,5-Diethyl-3-methylpyrazine are well-defined by its molecular structure. Its high boiling point of 206-207 °C at atmospheric pressure necessitates the use of vacuum distillation for purification, a process made feasible by its significantly lower boiling point of 95 °C at 14 mm Hg. The compound exhibits limited solubility in water but is readily soluble in organic solvents like ethanol and oils, a characteristic that is crucial for its application in non-aqueous formulations and flavor systems. The data and protocols presented in this guide provide a robust framework for researchers and industry professionals to handle, purify, and formulate this important pyrazine derivative effectively and safely.

References

-

The Good Scents Company. (n.d.). 2,5-diethyl-3-methyl pyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Diethyl-3-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Rejirexinxi.net. (n.d.). 2,5-Diethyl-3-methylpyrazine. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Diethyl-3-methylpyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diethyl-2-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

Sources

- 1. 2,5-diethyl-3-methyl pyrazine, 32736-91-7 [thegoodscentscompany.com]

- 2. 2,5-Diethyl-3-methylpyrazine | C9H14N2 | CID 36225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Diethyl-3-methylpyrazine [shiji.cnreagent.com]

- 4. 2,5-Diethyl-3-methylpyrazine [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3,5-Diethyl-2-methylpyrazine | C9H14N2 | CID 28906 - PubChem [pubchem.ncbi.nlm.nih.gov]